1-Hexanamine, N-nitro-
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Overview
Description
1-Hexanamine, N-nitro- is a chemical compound that belongs to the class of nitroamines It is characterized by the presence of a nitro group (-NO2) attached to the nitrogen atom of the hexanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanamine, N-nitro- typically involves the nitration of 1-hexanamine. This can be achieved by reacting 1-hexanamine with a nitrating agent such as nitric acid (HNO3) under controlled conditions. The reaction is usually carried out in the presence of a solvent like acetic acid to facilitate the nitration process.
Industrial Production Methods
In an industrial setting, the production of 1-Hexanamine, N-nitro- may involve more advanced techniques such as continuous flow nitration. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of specialized equipment and catalysts can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Hexanamine, N-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 1-hexanamine.
Substitution: Formation of various substituted hexanamine derivatives.
Scientific Research Applications
1-Hexanamine, N-nitro- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other nitro compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Hexanamine, N-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biochemical effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Hexanamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitropropane: A nitroalkane with different structural properties and reactivity.
Nitrobenzene: An aromatic nitro compound with distinct chemical behavior compared to aliphatic nitroamines.
Uniqueness
1-Hexanamine, N-nitro- is unique due to its aliphatic structure combined with the presence of a nitro group This combination imparts specific reactivity and properties that are different from both simple amines and aromatic nitro compounds
Properties
IUPAC Name |
N-hexylnitramide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-2-3-4-5-6-7-8(9)10/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHELGMHZLODPGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336443 |
Source
|
Record name | 1-Hexanamine, N-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500015-53-2 |
Source
|
Record name | 1-Hexanamine, N-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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